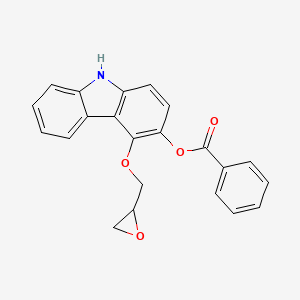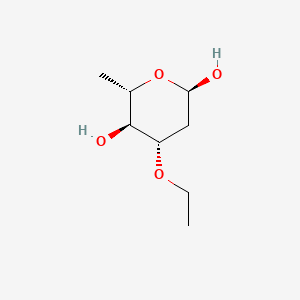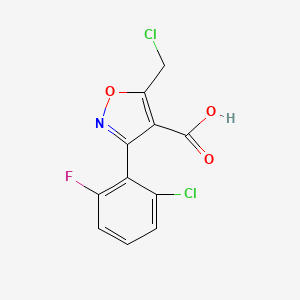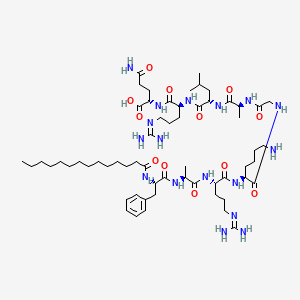
(3alpha,5beta)-Pregnane-3,20,21-triol
Overview
Description
(3alpha,5beta)-Pregnane-3,20,21-triol is a steroidal compound that belongs to the class of pregnanes. It is characterized by its three hydroxyl groups located at the 3, 20, and 21 positions on the steroid backbone. This compound is a derivative of pregnane and is known for its biological activity, particularly in modulating the GABAergic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta)-Pregnane-3,20,21-triol typically involves the reduction of pregnane derivatives. One common method is the reduction of pregnane-3,20-dione using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta)-Pregnane-3,20,21-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of diols or tetraols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Pregnane-3,20-dione, pregnane-3,20,21-trione.
Reduction: Pregnane-3,20-diol, pregnane-3,20,21-tetraol.
Substitution: Tosylated or mesylated derivatives of pregnane.
Scientific Research Applications
(3alpha,5beta)-Pregnane-3,20,21-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Mechanism of Action
(3alpha,5beta)-Pregnane-3,20,21-triol exerts its effects primarily through modulation of the GABAergic system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmission. This modulation can lead to anxiolytic and sedative effects. The compound interacts with specific subunits of the GABA-A receptor, particularly those containing the delta subunit, which are highly sensitive to steroid modulation .
Comparison with Similar Compounds
Similar Compounds
(3alpha,5alpha)-Pregnane-3,20-diol: Another pregnane derivative with similar hydroxylation but different stereochemistry.
Allopregnanolone (3alpha,5alpha)-Pregnan-3,20-dione: A well-known neurosteroid with potent GABAergic activity.
(3alpha,5beta)-Pregnane-3,20-dione: A closely related compound with a similar structure but lacking the hydroxyl group at the 21 position.
Uniqueness
(3alpha,5beta)-Pregnane-3,20,21-triol is unique due to its specific hydroxylation pattern and its ability to modulate the GABAergic system. Its distinct stereochemistry and functional groups contribute to its unique biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-19,22-24H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,19?,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOAERDTKFSYSF-JSRFKHAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)



![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)


![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)
![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)

